

CC-3060: A Molecular Glue for Targeted Protein Degradation

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Compound of Interest

Compound Name: CC-3060

Cat. No.: B12386322

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

CC-3060 is a novel small molecule that functions as a Cereblon (CRBN) E3 ligase modulator, positioning it within the innovative class of drugs known as molecular glues. By hijacking the body's natural protein disposal system, **CC-3060** selectively induces the degradation of the transcription factor ZBTB16 (Zinc Finger and BTB Domain Containing 16), also known as Promyelocytic Leukemia Zinc Finger (PLZF). This targeted protein degradation mechanism holds significant therapeutic potential, particularly in the context of certain cancers where ZBTB16 or its fusion proteins are key drivers of disease. This technical guide provides an in-depth overview of the function, mechanism of action, and preclinical data for **CC-3060**, tailored for professionals in the fields of research and drug development.

Core Function: Targeted Degradation of ZBTB16

The primary function of **CC-3060** is to induce the selective ubiquitination and subsequent proteasomal degradation of the transcription factor ZBTB16.^{[1][2]} It achieves this by acting as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and ZBTB16. This induced proximity leads to the tagging of ZBTB16 with ubiquitin chains, marking it for destruction by the proteasome.

Quantitative Efficacy

The potency of **CC-3060** in promoting ZBTB16 degradation has been quantified in cellular assays.

Cell Line	Parameter	Value	Reference
HT-1080	DC50 (ZBTB16 degradation)	0.47 nM	[1]

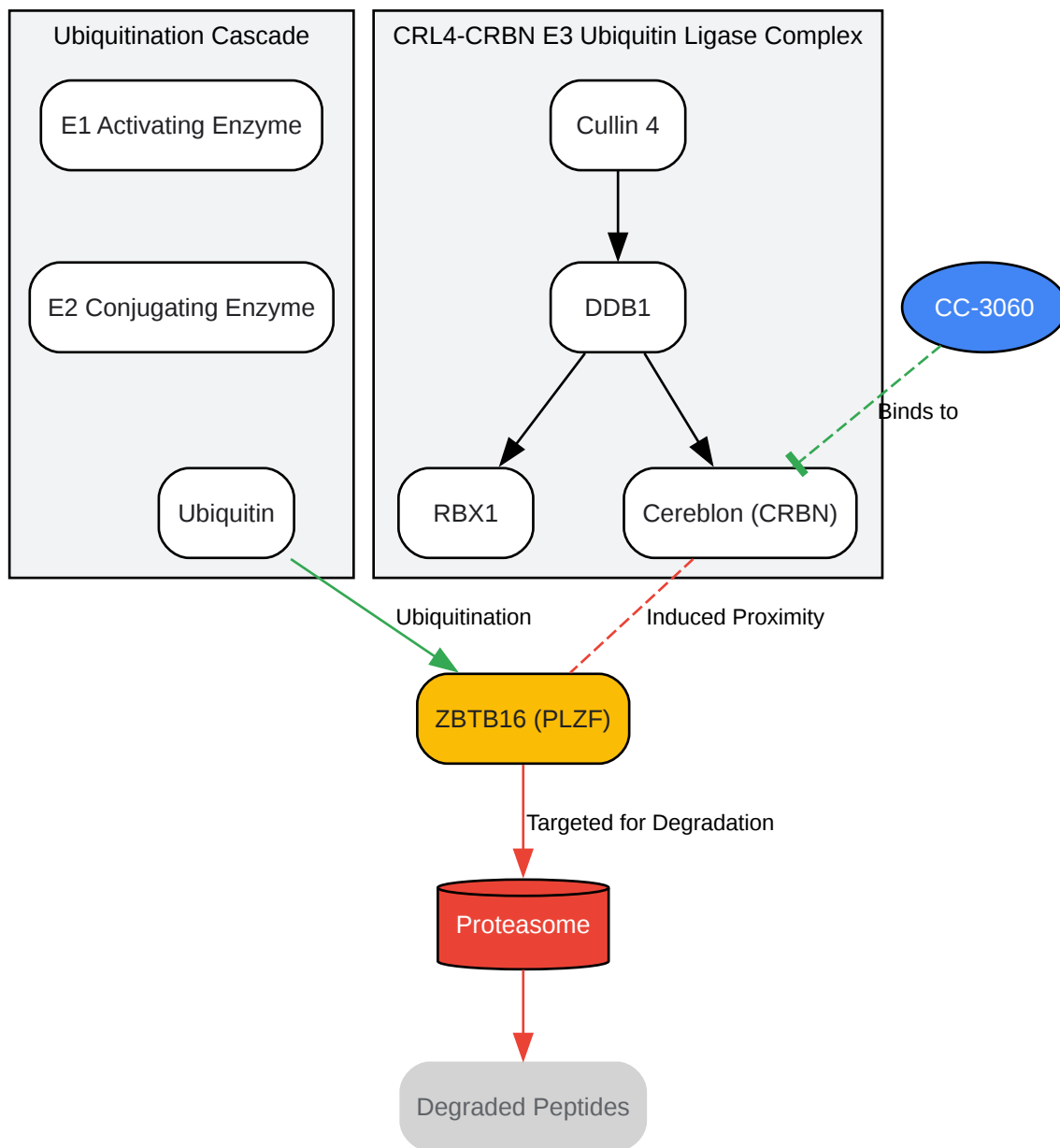
Table 1: In Vitro Degradation Potency of **CC-3060**. The DC50 value represents the concentration of **CC-3060** required to induce 50% degradation of the target protein.

Mechanism of Action: A Molecular Glue Approach

CC-3060 exemplifies the "molecular glue" concept of targeted protein degradation. Unlike traditional inhibitors that block the active site of a protein, **CC-3060** creates a new protein-protein interaction surface.

Signaling Pathway of **CC-3060**-Mediated ZBTB16 Degradation

CC-3060 Mechanism of Action

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Caption: **CC-3060** binds to Cereblon, inducing the recruitment and ubiquitination of ZBTB16.

The process unfolds as follows:

- **Binding to Cereblon:** **CC-3060** binds to a specific pocket on the CRBN protein, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).

- **Neo-substrate Recruitment:** This binding event alters the surface of CRBN, creating a novel interface that has a high affinity for ZBTB16.
- **Ubiquitination:** The induced proximity of ZBTB16 to the E3 ligase complex facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the ZBTB16 protein.
- **Proteasomal Degradation:** The polyubiquitinated ZBTB16 is then recognized and degraded by the 26S proteasome, leading to the elimination of the protein from the cell.

Therapeutic Potential in Acute Promyelocytic Leukemia (APL)

A key area of investigation for **CC-3060** is in the treatment of a rare subtype of acute promyelocytic leukemia (APL). In these cases, chromosomal translocations can lead to the formation of oncogenic fusion proteins involving ZBTB16, such as ZBTB16-RARA. These fusion proteins are critical drivers of the disease. **CC-3060** has been shown to effectively degrade these ZBTB16 fusion proteins, suggesting a potential therapeutic strategy for this patient population.

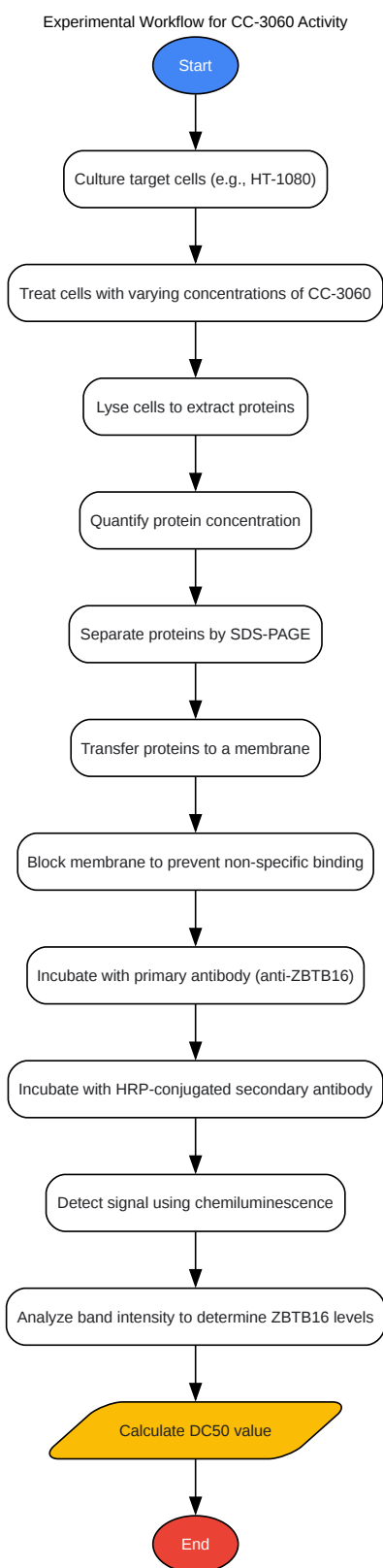
Experimental Protocols

Detailed methodologies are crucial for the evaluation and development of compounds like **CC-3060**. Below are summaries of key experimental protocols.

ZBTB16 Degradation Assay (Western Blot)

This assay is used to quantify the reduction in ZBTB16 protein levels following treatment with **CC-3060**.

Logical Workflow for Assessing **CC-3060** Activity



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Caption: Workflow for determining the degradation potency of **CC-3060** in a cellular context.

- Cell Culture: Plate cells of interest (e.g., HT-1080 or APL patient-derived cells) in appropriate culture vessels and allow them to adhere.
- Compound Treatment: Treat the cells with a range of concentrations of **CC-3060** or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
- Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
 - Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for ZBTB16. A loading control antibody (e.g., anti-GAPDH or anti- β -actin) should also be used.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensities for ZBTB16 and the loading control. Normalize the ZBTB16 signal to the loading control and calculate the percentage of ZBTB16 degradation relative to the vehicle-treated control. The DC50 value can then be determined by plotting the percentage of degradation against the log of the **CC-3060** concentration and fitting the data to a dose-response curve.

In Vitro Ubiquitination Assay

This assay confirms that **CC-3060**-induced degradation of ZBTB16 is dependent on the ubiquitination machinery.

- **Reaction Setup:** In a reaction tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, and the CRL4-CRBN complex in an appropriate reaction buffer.
- **Compound and Substrate Addition:** Add **CC-3060** or a vehicle control, followed by the addition of recombinant ZBTB16 protein.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.
- **Analysis:** Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an anti-ZBTB16 antibody. The appearance of higher molecular weight bands corresponding to ubiquitinated ZBTB16 in the presence of **CC-3060** confirms its mechanism of action.

Preclinical Development and Future Directions

Currently, information regarding the clinical trial status of **CC-3060** is not publicly available, suggesting that it is likely in the preclinical phase of development. Further studies will be necessary to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in in vivo models of APL and other relevant cancers.

The targeted degradation of transcription factors and oncogenic fusion proteins represents a promising frontier in cancer therapy. **CC-3060**, as a potent and selective degrader of ZBTB16, is a valuable tool for further research in this area and holds the potential to be developed into a novel therapeutic for patients with limited treatment options.

Conclusion

CC-3060 is a Cereblon-modulating molecular glue that potently and selectively induces the degradation of the transcription factor ZBTB16. Its mechanism of action, which involves hijacking the ubiquitin-proteasome system, offers a novel therapeutic strategy for diseases

driven by ZBTB16 or its oncogenic fusion proteins, such as certain subtypes of acute promyelocytic leukemia. The preclinical data for **CC-3060** are promising, and further investigation into its therapeutic potential is warranted. This technical guide provides a foundational understanding of **CC-3060** for researchers and drug development professionals poised to explore the expanding landscape of targeted protein degradation.

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References

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